molecular formula C6H4F5N3S B8298740 4-(Pentafluorosulfanyl)phenyl Azide

4-(Pentafluorosulfanyl)phenyl Azide

Cat. No. B8298740
M. Wt: 245.18 g/mol
InChI Key: XTEKGBCFXJXHNL-UHFFFAOYSA-N
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Patent
US09238660B1

Procedure details

(Sheppard, J. Am. Chem. Soc. 1962, 84, 3064-3072) Trimethylsilyl azide (6.5 mg, 0.056 mmol) was added to a solution of 1 (10.2 mg, 0.0321 mmol) in [BMIM][BF4] (65.0 mg). After stifling for 5 min, the mixture was extracted with hexane (0.5 mL×3) and the combined extracts was evaporated to give pure 25a as a colorless oil (6.8 mg, 86%): IR (ATR): {tilde over (v)}=2124, 2099, 1586, 1501, 1287, 843 cm−1. MS (GC, EI): m/z=245 [M30 ], 219 [M+-CN], 200 [M+-CFN], 111. 1H NMR (500 MHz, CDCl3): δ=7.74 (d, J=9.0 Hz, 2H), 7.08 (d, J=9.0 Hz, 2H) ppm. 13C NMR (125 MHz, CDCl3): δ=150.3 (C), 143.3 (C), 127.7 (2CH), 118.9 (2CH) ppm. 19F NMR (470 MHz, CDCl3): δ=84.4 (quint, J=150 Hz, 1 F), 63.5 (d, J=150 Hz, 4 F) ppm.
Quantity
6.5 mg
Type
reactant
Reaction Step One
Name
Quantity
10.2 mg
Type
reactant
Reaction Step One
[Compound]
Name
[BMIM][BF4]
Quantity
65 mg
Type
solvent
Reaction Step One
Name
Yield
86%

Identifiers

REACTION_CXSMILES
C[Si]([N:5]=[N+:6]=[N-:7])(C)C.F[B-](F)(F)F.[F:13][S:14]([F:26])([F:25])([F:24])([F:23])[C:15]1[CH:20]=[CH:19][C:18]([N+]#N)=[CH:17][CH:16]=1>>[F:13][S:14]([F:23])([F:24])([F:25])([F:26])[C:15]1[CH:16]=[CH:17][C:18]([N:5]=[N+:6]=[N-:7])=[CH:19][CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.5 mg
Type
reactant
Smiles
C[Si](C)(C)N=[N+]=[N-]
Name
Quantity
10.2 mg
Type
reactant
Smiles
F[B-](F)(F)F.FS(C1=CC=C(C=C1)[N+]#N)(F)(F)(F)F
Name
[BMIM][BF4]
Quantity
65 mg
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with hexane (0.5 mL×3)
CUSTOM
Type
CUSTOM
Details
the combined extracts was evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FS(C1=CC=C(C=C1)N=[N+]=[N-])(F)(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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